1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
Overview
Description
1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex organic compound belonging to the class of diazoloimidazoles This compound is characterized by its unique structure, which includes multiple phenyl groups and a diazoloimidazole core
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves several steps, typically starting with the preparation of the diazoloimidazole core. One common method involves the reaction of o-phenylenediamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) under transition-metal-free conditions . This reaction forms the diazoloimidazole core, which is then further functionalized with the appropriate phenyl groups through various substitution reactions.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE can be compared with other similar compounds, such as benzimidazoles and benzothiazoles. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of multiple phenyl groups and the diazoloimidazole core, which imparts distinct chemical and biological properties.
Similar compounds include:
- Benzimidazoles
- Benzothiazoles
- Imidazo[4,5-c]pyridines
These compounds are often used in similar applications but may exhibit different reactivity, stability, and biological activity due to their structural differences.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3/c1-22-14-17-25(18-15-22)29-21-34-31(27-12-8-5-9-13-27)30(26-10-6-4-7-11-26)33-32(34)35(29)28-19-16-23(2)24(3)20-28/h4-21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUNTWPWKBJNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC(=C(C=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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